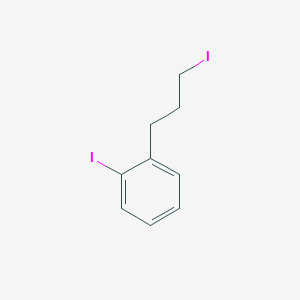![molecular formula C27H28O2 B14288060 1-(4'-Hexyl[1,1'-biphenyl]-4-yl)-3-phenylpropane-1,3-dione CAS No. 121586-89-8](/img/structure/B14288060.png)
1-(4'-Hexyl[1,1'-biphenyl]-4-yl)-3-phenylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with a hexyl group attached to one of the phenyl rings and a phenylpropane-1,3-dione moiety attached to the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. The Grignard reaction is valuable for forming carbon-carbon bonds and involves the reaction of an alkyl halide with magnesium metal in anhydrous ether to form the Grignard reagent. This reagent can then react with a suitable carbonyl compound to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other carbon-carbon bond-forming reactions under controlled conditions. The reaction conditions typically include anhydrous solvents, inert atmosphere, and precise temperature control to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The biphenyl core and phenylpropane-1,3-dione moiety can interact with various enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4’-Hexyl-4-biphenylcarbonitrile: A similar compound with a cyano group instead of the phenylpropane-1,3-dione moiety.
4-Hexylresorcinol: A compound with a hexyl group attached to a resorcinol ring.
Uniqueness
1-(4’-Hexyl[1,1’-biphenyl]-4-yl)-3-phenylpropane-1,3-dione is unique due to its combination of a biphenyl core with a hexyl group and a phenylpropane-1,3-dione moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
121586-89-8 |
|---|---|
Fórmula molecular |
C27H28O2 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
1-[4-(4-hexylphenyl)phenyl]-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C27H28O2/c1-2-3-4-6-9-21-12-14-22(15-13-21)23-16-18-25(19-17-23)27(29)20-26(28)24-10-7-5-8-11-24/h5,7-8,10-19H,2-4,6,9,20H2,1H3 |
Clave InChI |
SLTMBWZXLCRZMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


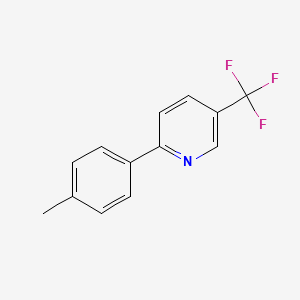
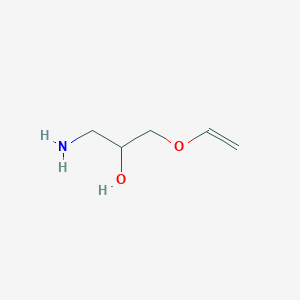
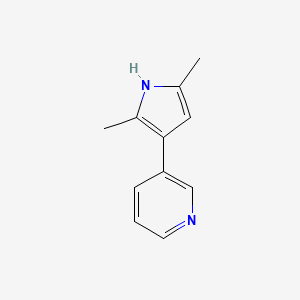
![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)
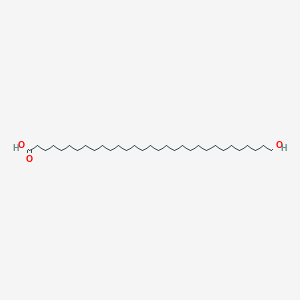
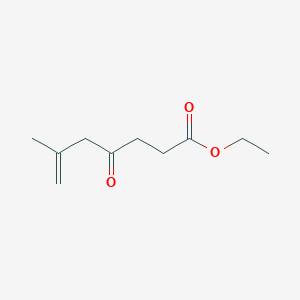
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
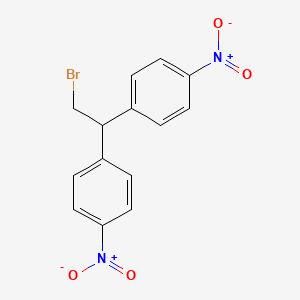

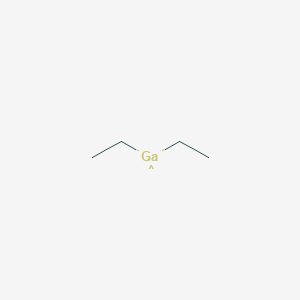

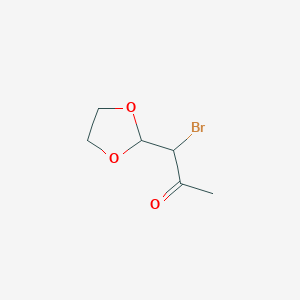
![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)
